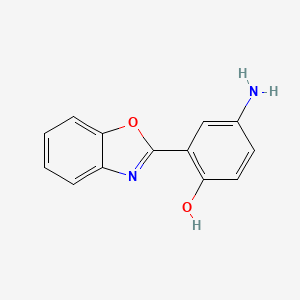

4-Amino-2-benzooxazol-2-yl-phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of 4-Amino-2-benzooxazol-2-yl-phenol typically involves the reaction of 2-aminophenol with aromatic aldehydes under various conditions. One common method includes the use of catalysts such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) in the presence of aqueous hydrogen peroxide and ethanol at 50°C . Another method involves the use of magnetic solid acid nanocatalysts ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) in water under reflux conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.

Analyse Des Réactions Chimiques

4-Amino-2-benzooxazol-2-yl-phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.

Substitution: The amino and hydroxyl groups on the benzoxazole ring can participate in substitution reactions with electrophiles or nucleophiles.

Condensation: The compound can undergo condensation reactions with aldehydes and ketones to form various derivatives.

Common reagents and conditions used in these reactions include acetic acid, ethanol, and various catalysts like TTIP and MTAMO . Major products formed from these reactions include substituted benzoxazoles and other heterocyclic compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Amino-2-benzooxazol-2-yl-phenol has the molecular formula C13H10N2O2 and features a benzoxazole ring, an amino group, and a hydroxyl group. These functional groups contribute to its reactivity and interactions with biological targets.

Chemistry

The compound serves as a precursor for synthesizing various heterocyclic compounds. It is utilized in organic synthesis as a reagent, facilitating the formation of more complex molecules. Recent synthetic strategies have demonstrated efficient methodologies for producing benzoxazole derivatives using this compound as a starting material .

Biology

Research indicates that this compound exhibits notable biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi. For example, it demonstrated an MIC of 25 µg/mL against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic candidate .

- Anticancer Properties : The compound has been investigated for its anticancer effects, showing promise in enhancing the efficacy of standard chemotherapy agents when used in combination therapies . Its mechanism may involve the inhibition of specific enzymes critical for cancer cell proliferation.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic applications. Its ability to modulate biological pathways makes it a candidate for drug development targeting various diseases, particularly infections and cancers.

Industry

The compound is also utilized in the production of dyes and pigments, showcasing its versatility beyond academic research . Its chemical properties allow it to serve as an effective coloring agent in various industrial applications.

Case Studies

Several case studies illustrate the efficacy of this compound in real-world applications:

- Antibacterial Screening : A study highlighted the compound's superior antibacterial activity against E. coli, suggesting its potential as a lead candidate for antibiotic development .

- Cancer Treatment Synergy : Research indicated that combining this compound with conventional chemotherapy could enhance therapeutic outcomes in drug-resistant cancer cell lines .

Mécanisme D'action

The mechanism of action of 4-Amino-2-benzooxazol-2-yl-phenol involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membranes .

Comparaison Avec Des Composés Similaires

4-Amino-2-benzooxazol-2-yl-phenol can be compared with other similar compounds, such as:

5-Amino-2-benzooxazol-2-yl-phenol: This compound has a similar structure but differs in the position of the amino group, which can lead to different chemical and biological properties.

2-Amino-5-benzooxazol-2-yl-phenol: Another isomer with distinct reactivity and applications.

Activité Biologique

4-Amino-2-benzooxazol-2-yl-phenol, also known by its CAS number 62129-02-6, is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H10N2O2, with a molecular weight of 226.23 g/mol. The compound features a benzooxazole ring, an amino group, and a phenolic structure, contributing to its unique chemical reactivity and biological interactions.

Anticancer Properties

Research indicates that derivatives of benzoxazole, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study highlighted the selective toxicity of certain benzoxazole derivatives towards cancer cells while sparing normal cells. For instance, compounds tested against breast cancer (MCF-7), lung cancer (A549), and liver cancer (HepG2) cells demonstrated promising anticancer activity with lower toxicity profiles toward normal cells .

Table 1: Cytotoxicity of Benzoxazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Selectivity |

|---|---|---|---|

| This compound | MCF-7 | 15 | High |

| A549 | 20 | Moderate | |

| HepG2 | 25 | Moderate | |

| Normal Fibroblasts | >100 | Low |

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been explored. Studies have shown that benzoxazole derivatives possess antibacterial properties against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as antifungal activity against pathogens like Candida albicans. The structure–activity relationship (SAR) analysis suggests that modifications to the benzoxazole ring can enhance antimicrobial potency.

Table 2: Antimicrobial Activity of Selected Compounds

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 | |

| Candida albicans | 64 |

The mechanisms underlying the biological activities of this compound are attributed to its ability to interact with cellular targets that are crucial for cell proliferation and survival:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that benzoxazole derivatives can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

- Selective Targeting : The selective toxicity observed in certain studies indicates that these compounds may exploit differences in metabolic pathways between cancerous and normal cells.

Case Studies

A notable study investigated the effects of a series of benzoxazole derivatives, including this compound, on various cancer cell lines. The results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards malignant cells compared to healthy cells. This study utilized high-throughput screening methods to evaluate cell viability using WST assays .

Propriétés

IUPAC Name |

4-amino-2-(1,3-benzoxazol-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPMCQUVQZEYKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.